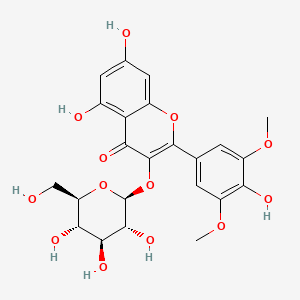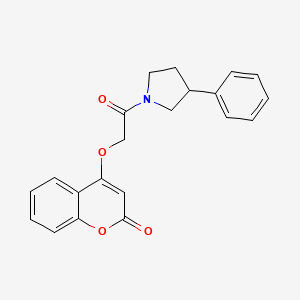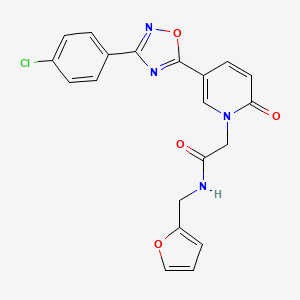
Methyl 1-chlorosulfonylazetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-chlorosulfonylazetidine-3-carboxylate” is a chemical compound with the CAS Number: 2172445-88-2. It has a molecular weight of 213.64 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 213.64 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.科学的研究の応用
Applications in Chemical Reactions and Synthesis
Cyclization and Conversion Processes : Methyl α-tosylamino-γ-chlorobutyrate was cyclized using sodium methoxide to yield derivatives such as methyl 1-tosylazetidine-2-carboxylate, indicating potential use in the synthesis of complex organic compounds (Chen, Sanjiki, Kato, & Ohta, 1967).
Intermediate in Pharmaceutical and Herbicide Production : Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, closely related to Methyl 1-chlorosulfonylazetidine-3-carboxylate, is used as an intermediate in the manufacturing of pharmaceuticals and herbicides, highlighting its role in industrial chemical processes (Wang Tian-gui, 2006).
DNA Demethylation Studies : Research on DNA demethylation using analogs like 5-azacytidine and zebularine provides insights into the genomic DNA methylation patterns, which could have implications for understanding the biochemical pathways where this compound might play a role (Griffin, Niederhuth, & Schmitz, 2016).
Methylation Studies in Biochemistry : Investigations into the methylation of certain amino acids, like histidine in enzymes, using compounds such as methyl benzenesulfonates, can shed light on the biochemical applications of this compound (Verheij et al., 1980).
Synthesis of Non-Proteinogenic Amino Acids : The compound's derivatives have been used in synthesizing non-proteinogenic amino acids, indicating its utility in creating novel bioactive molecules (Kimpe, Boeykens, & Tourwé, 1998).
Protein Carboxyl Methylation : Studies on protein carboxyl methylation, especially in blood platelets, provide insights into the potential biochemical pathways where this compound derivatives could be involved (Macfarlane, 1984).
Electrochemical Reduction Studies : Research into the electrochemical behavior of compounds like methyl 3-halo-1-benzothiophene-2-carboxylates could inform the electrochemical applications of this compound (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Safety and Hazards
According to the Classification and Labelling (C&L) Inventory, “Methyl 1-chlorosulfonylazetidine-3-carboxylate” has been classified as Skin Corr. 1B H314 H314, indicating that it may cause severe skin burns and eye damage . It also has a classification of STOT SE 3 H335, suggesting that it may cause respiratory irritation .
特性
IUPAC Name |
methyl 1-chlorosulfonylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAXIPIOPGMSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172445-88-2 |
Source


|
| Record name | methyl 1-(chlorosulfonyl)azetidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)
![N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2510436.png)
![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)
![N-[(1R,2R)-2-Phenylmethoxycyclobutyl]oxirane-2-carboxamide](/img/structure/B2510439.png)

![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)


![methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2510449.png)


